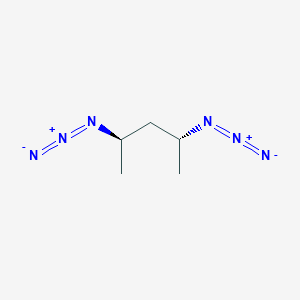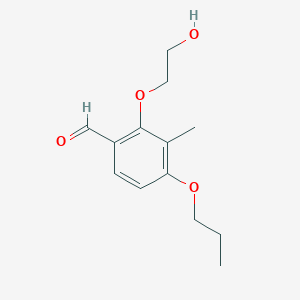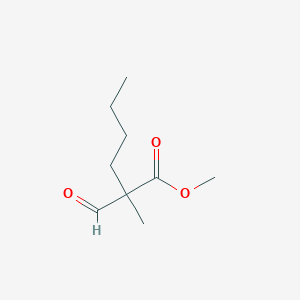![molecular formula C13H13N3O B14224486 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- CAS No. 623563-58-6](/img/structure/B14224486.png)
2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- is a heterocyclic organic compound that features a pyrimidinone core with an amino group at the 4-position and a 4-ethenylphenylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution reactions using suitable amine precursors.
Attachment of the 4-Ethenylphenylmethyl Group: The 4-ethenylphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 4-ethenylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinone core or the ethenyl group, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidinone ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Reduced pyrimidinone analogs, hydrogenated ethenyl groups.
Substitution Products: Various substituted pyrimidinone and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 2(1H)-Pyrimidinone, 4-amino-1-[(4-methylphenyl)methyl]-
- 2(1H)-Pyrimidinone, 4-amino-1-[(4-phenyl)methyl]-
- 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethylphenyl)methyl]-
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the phenyl ring. The presence of an ethenyl group in 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- imparts unique electronic and steric properties.
- Reactivity: The ethenyl group can participate in additional reactions, such as polymerization or cross-linking, which may not be possible with other similar compounds.
- Applications: The unique structural features of 2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]- make it suitable for specific applications in materials science and medicinal chemistry that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
623563-58-6 |
|---|---|
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4-amino-1-[(4-ethenylphenyl)methyl]pyrimidin-2-one |
InChI |
InChI=1S/C13H13N3O/c1-2-10-3-5-11(6-4-10)9-16-8-7-12(14)15-13(16)17/h2-8H,1,9H2,(H2,14,15,17) |
InChI-Schlüssel |
OPWDNSHANWOQKA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CN2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide](/img/structure/B14224406.png)

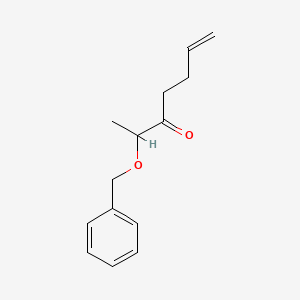
![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)

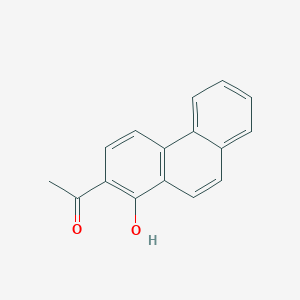

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)
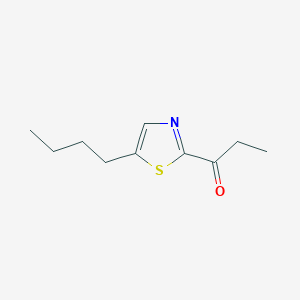
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
